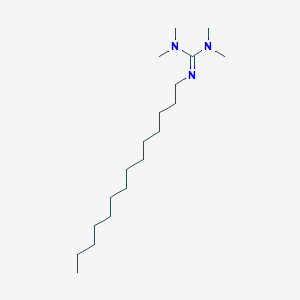
N,N,N',N'-Tetramethyl-N''-tetradecylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine is a chemical compound known for its unique structure and properties. It belongs to the class of guanidines, which are characterized by the presence of a functional group with the formula (R1R2N)(R3R4N)C=N-R5. This compound is particularly notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine typically involves the reaction of a primary amine with a methylating agent. One common method is the reaction of tetradecylamine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic conditions.
Major Products Formed
Oxidation: N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine N-oxide.
Reduction: Secondary amines with reduced methyl groups.
Substitution: Various substituted guanidines depending on the nucleophile used.
Scientific Research Applications
N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of surfactants and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. In biological systems, it may disrupt cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A bidentate tertiary amine used as a ligand in organolithium chemistry.
N,N,N’,N’-Tetramethylmethanediamine: Another guanidine derivative with similar properties but different applications.
Uniqueness
N,N,N’,N’-Tetramethyl-N’'-tetradecylguanidine is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where interaction with lipid membranes is important, such as in antimicrobial research and surfactant production.
Properties
CAS No. |
89610-37-7 |
|---|---|
Molecular Formula |
C19H41N3 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-2-tetradecylguanidine |
InChI |
InChI=1S/C19H41N3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21(2)3)22(4)5/h6-18H2,1-5H3 |
InChI Key |
BIHQSZAJUWXRQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN=C(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















